4-Difluoromethoxy-2-fluoro-6-formylpyridine

CAS No.: 1806315-47-8

Cat. No.: VC2771325

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806315-47-8 |

|---|---|

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 4-(difluoromethoxy)-6-fluoropyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H4F3NO2/c8-6-2-5(13-7(9)10)1-4(3-12)11-6/h1-3,7H |

| Standard InChI Key | KGKSRIIWFJTIKA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1C=O)F)OC(F)F |

| Canonical SMILES | C1=C(C=C(N=C1C=O)F)OC(F)F |

Introduction

Chemical Identity and Structural Characteristics

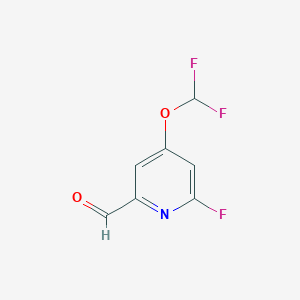

4-Difluoromethoxy-2-fluoro-6-formylpyridine is a synthetic organic compound with a molecular formula of C7H4F3NO2 and a molecular weight of 191.11 g/mol. It is identified by CAS number 1806315-47-8 and is also known by its IUPAC name 4-(difluoromethoxy)-6-fluoropyridine-2-carbaldehyde. The compound's structure features a pyridine ring as the central scaffold, with three key functional groups: a difluoromethoxy group at position 4, a fluoro substituent at position 2, and a formyl (aldehyde) group at position 6.

The structural characteristics of this compound can be represented by the following chemical identifiers:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| Standard InChI | InChI=1S/C7H4F3NO2/c8-6-2-5(13-7(9)10)1-4(3-12)11-6/h1-3,7H |

| Standard InChIKey | KGKSRIIWFJTIKA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1C=O)F)OC(F)F |

| PubChem Compound ID | 121228452 |

The structural features of 4-Difluoromethoxy-2-fluoro-6-formylpyridine contribute significantly to its chemical reactivity, stability, and potential biological interactions. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are crucial properties for pharmaceutical applications.

Synthesis Methods and Production

Industrial Production Considerations

For large-scale production, optimization of reaction conditions becomes essential to maximize yield and purity while minimizing waste. Industrial approaches might include:

-

Utilization of continuous flow reactors for more efficient synthesis

-

Implementation of automated synthesis systems to enhance reproducibility

-

Development of purification protocols optimized for the specific physiochemical properties of fluorinated compounds

-

Application of green chemistry principles to reduce environmental impact

The selection of appropriate solvents, catalysts, and reaction temperatures is critical for achieving high-quality production outcomes.

Chemical Properties and Reactivity

Physical Characteristics

As a fluorinated pyridine derivative, 4-Difluoromethoxy-2-fluoro-6-formylpyridine exhibits physical properties that reflect its unique molecular structure. These properties influence its handling, storage, and application in various chemical processes.

The presence of fluorine atoms generally increases the compound's metabolic stability and lipophilicity compared to non-fluorinated analogues. This enhanced lipophilicity can improve membrane permeability, which is particularly relevant for pharmaceutical applications.

Chemical Reactivity Patterns

The reactivity of 4-Difluoromethoxy-2-fluoro-6-formylpyridine is primarily determined by its functional groups:

-

The formyl group can undergo various transformations:

-

Oxidation to carboxylic acid derivatives

-

Reduction to primary alcohols

-

Addition reactions with nucleophiles

-

Condensation reactions with amines and other nitrogen-containing compounds

-

-

The fluorinated substituents contribute to the compound's reactivity profile:

-

The fluoro group at position 2 may participate in nucleophilic aromatic substitution reactions

-

The difluoromethoxy group generally enhances stability and can modulate electronic properties of the pyridine ring

-

The pyridine nitrogen also influences reactivity, particularly for electrophilic and nucleophilic reactions involving the aromatic ring.

Biological Activity and Applications

Research and Synthetic Applications

4-Difluoromethoxy-2-fluoro-6-formylpyridine serves as a valuable building block in chemical synthesis:

-

As an intermediate in the preparation of more complex molecules with potential biological activity

-

In the development of fluorinated libraries for structure-activity relationship studies

-

As a scaffold for the construction of compounds with enhanced metabolic stability and membrane permeability

The reactive formyl group provides a convenient handle for further functionalization through various chemical transformations, expanding the compound's utility in organic synthesis.

Comparison with Structural Analogues

Structural Variants and Isomers

To understand the unique properties of 4-Difluoromethoxy-2-fluoro-6-formylpyridine, it is informative to compare it with structurally related compounds:

| Compound | Structural Differences | Notable Properties |

|---|---|---|

| 4-Difluoromethoxy-2-fluoro-3-formylpyridine | Formyl group at position 3 instead of position 6 | Different electronic distribution affecting reactivity patterns |

| 5-Difluoromethoxy-2-fluoro-4-formylpyridine | Difluoromethoxy at position 5, formyl at position 4 | Demonstrated anticancer and antimicrobial activities in preliminary studies |

| 3-Difluoromethoxy-2-fluoro-6-formylpyridine | Difluoromethoxy at position 3 instead of position 4 | Altered electronic and steric properties affecting binding to potential biological targets |

These structural variations, though subtle, can significantly impact the compounds' chemical reactivity, physical properties, and biological activities. The specific positioning of functional groups influences the electronic distribution within the molecule, which in turn affects its interactions with biological receptors and chemical reactants.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is essential for the rational design of new compounds with enhanced properties:

These structure-activity relationships provide valuable guidance for the development of new compounds with optimized properties for specific applications.

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of 4-Difluoromethoxy-2-fluoro-6-formylpyridine rely on various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aldehyde proton (typically 9-10 ppm), aromatic protons, and the proton of the difluoromethoxy group

-

¹⁹F NMR would display signals for the fluoro substituent and the difluoromethoxy group

-

¹³C NMR would provide information about the carbon framework and confirm the presence of fluorinated carbons

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the aldehyde C=O stretch (typically 1700-1740 cm⁻¹)

-

C-F stretching vibrations (typically 1000-1400 cm⁻¹)

-

Aromatic C=C and C=N stretches

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 191 corresponding to the molecular weight

-

Fragmentation pattern showing loss of formyl and fluorinated groups

-

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide additional tools for analysis and purification of 4-Difluoromethoxy-2-fluoro-6-formylpyridine, with detection methods including UV-visible spectroscopy and mass spectrometry.

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing more efficient and sustainable synthetic routes for 4-Difluoromethoxy-2-fluoro-6-formylpyridine, potentially including:

-

Green chemistry approaches to minimize waste and reduce environmental impact

-

Flow chemistry methods for continuous production with enhanced efficiency

-

Catalyst development for more selective functionalization of the pyridine scaffold

Biological Evaluation

Comprehensive biological screening would provide valuable insights into potential applications:

-

Systematic testing against various enzymatic targets and cellular systems

-

Evaluation of structure-activity relationships through the synthesis and testing of derivatives

-

Assessment of pharmacokinetic and toxicological profiles to determine suitability for pharmaceutical development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume